![molecular formula C14H23NO4 B590438 (1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1042330-85-7](/img/structure/B590438.png)
(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate” is a chemical compound. It is a bicyclic pyrrole derivative . The molecular formula is C17H29NO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility in various solvents. For this compound, the molecular weight is 311.42 . Other specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Overview of Applications in Environmental and Material Sciences
The compound "(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate" belongs to a class of synthetic phenolic antioxidants widely used in various industries to extend the shelf life of products by inhibiting oxidative reactions. Research focuses on its environmental occurrence, fate, and potential human exposure, alongside the exploration of its use in material sciences for enhancing the properties of polymers and other materials.
Environmental Presence and Human Exposure
Studies have found that synthetic phenolic antioxidants, including similar compounds, are present in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They have also been detected in human tissues, including fat, serum, urine, breast milk, and fingernails, indicating widespread exposure through food intake, dust ingestion, and the use of personal care products. Among the concerns are the potential hepatic toxicity and endocrine-disrupting effects of these compounds, with some transformation products posing greater risks than the parent compounds. Future research is directed towards the development of novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in Material Sciences
The exploration of ionic liquids and other solvents for separation processes in industrial applications reveals potential uses for structurally related compounds in enhancing separation efficiency and selectivity. Research on mixtures containing similar ethers demonstrates the ability of these compounds to improve the separation of alkenes from alkanes, showcasing their importance in chemical processing and the petroleum industry (Domańska, Wlazło, & Karpińska, 2016).
In the context of environmental remediation, studies on the degradation of methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors highlight the relevance of understanding the chemical behavior and decomposition pathways of ethers and their derivatives. Such research contributes to the development of novel methods for treating pollutants and enhancing environmental protection efforts (Hsieh, Tsai, Chang, & Tsao, 2011).
Direcciones Futuras
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, and mechanism of action. Additionally, its potential applications, such as its use in the preparation of hepatitis C virus (HCV) protease inhibitors , could be explored further.
Propiedades
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-6-5-7-10(9)11(15)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVHBBIOYWTNE-DCAQKATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

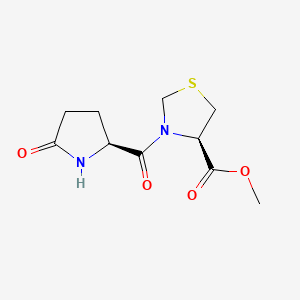
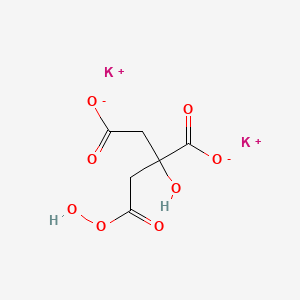
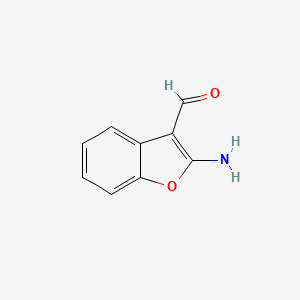
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-2,2-difluoro-, exo- (9CI)](/img/no-structure.png)

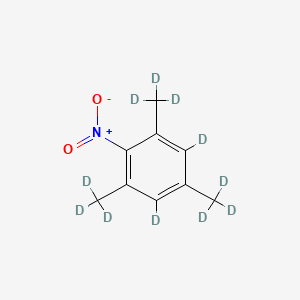

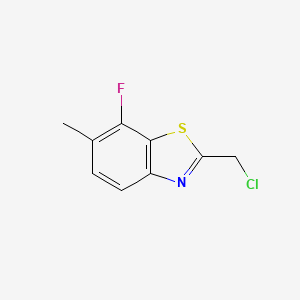
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)